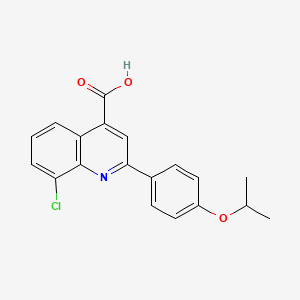
8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is not directly described in the provided papers. However, the papers do discuss related quinoline derivatives, which can offer insights into the chemical behavior and potential applications of the compound . Quinoline derivatives are known for their diverse biological activities and have been studied for their potential use in pharmaceuticals, particularly as antiallergy agents .
Synthesis Analysis
The synthesis of quinoline derivatives typically involves the condensation of substituted aminoquinolines with other reagents. For example, in the synthesis of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives, the process begins with the condensation of 2-aminoquinoline-3-carboxamides with dialkyl oxalates, followed by further chemical transformations . Although the exact synthesis of 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is not detailed, similar methods could potentially be adapted for its production.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their interaction with biological targets. The paper on optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol discusses the importance of molecular recognition, which is facilitated by the structure of the quinoline derivative . The presence of substituents on the quinoline core, such as chloro, isopropoxy, and carboxylic acid groups, would influence the compound's ability to interact with other molecules, potentially affecting its biological activity.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, depending on their functional groups. The presence of a carboxylic acid group, as seen in the compounds discussed in the papers, suggests that these molecules could engage in reactions typical of carboxylic acids, such as esterification or amide formation . These reactions could be used to modify the compound or to conjugate it with other molecules for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the presence of a carboxylic acid moiety at the 2 position is suggested to afford optimal potency in antiallergy agents . Additionally, esters are preferred for good oral absorption, indicating that the physical properties of these compounds, such as solubility and permeability, are important for their biological efficacy. The specific properties of 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid would need to be determined experimentally, but it is likely that they would be similar to those of related compounds.
科学研究应用
Metal Ion Selectivity and Extraction
8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid and its derivatives have been studied for their ability to extract metal ions from aqueous solutions. The positioning and nature of the substituents on the quinoline ring significantly influence the metal ion selectivities, with certain derivatives showing a remarkably high preference for cadmium ions. These characteristics make these compounds useful in processes like the removal of cadmium from phosphoric acid (Moberg et al., 1990).
Analytical Reagent Applications
The derivatives of quinoline-2-carboxylic acid, including compounds structurally similar to 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid, have been employed as analytical reagents. They enable the gravimetric determination of various metal ions such as Cu(II), Cd(II), Zn(II), Co(II), Ni(II), and Pd(II), showcasing their utility in quantitative chemical analysis (Dutt et al., 1968).
Hydrogen Bonding and Structural Studies
Quinoline derivatives have been analyzed for their hydrogen-bonded structures, especially in compounds where they interact with chloro- and nitro-substituted benzoic acids. The detailed examination of these hydrogen bonds contributes to the understanding of molecular interactions and crystal structures, which are crucial in material science and molecular engineering (Gotoh & Ishida, 2009).
Potential in Cancer Research
Certain amino and fluoro-substituted quinoline-4-carboxylic acid derivatives have been explored for their cytotoxic activity against various carcinoma cell lines. These derivatives have shown promising results in cellular viability tests and DNA fragmentation assays, indicating their potential as anticancer agents. The interaction of these compounds with biological targets like the ATPase domain of hTopoIIα has been a focus of research, contributing to the development of novel anticancer therapies (Bhatt, Agrawal & Patel, 2015).
属性
IUPAC Name |
8-chloro-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-11(2)24-13-8-6-12(7-9-13)17-10-15(19(22)23)14-4-3-5-16(20)18(14)21-17/h3-11H,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRHUKNOOHOGPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



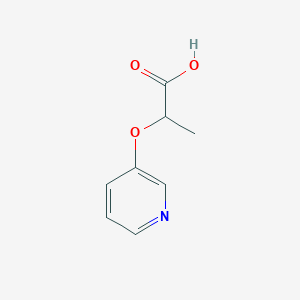
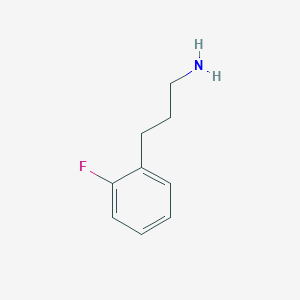


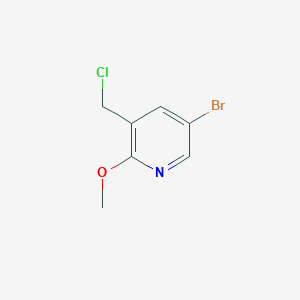

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344325.png)
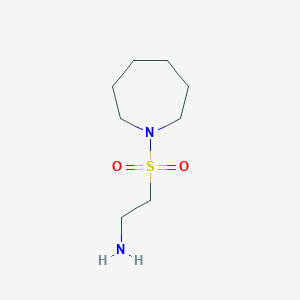

![[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1344334.png)

